molecular formula C21H25N3O4S B10874585 1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)thiourea

1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)thiourea

Cat. No.: B10874585
M. Wt: 415.5 g/mol
InChI Key: MCVIIUBWHIVGNE-UHFFFAOYSA-N
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Description

1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)thiourea is a synthetic compound that combines an indole moiety with a thiourea group. The indole structure is known for its presence in many natural products and pharmaceuticals, while the thiourea group is often used in medicinal chemistry for its ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)thiourea typically involves the following steps:

    Starting Materials: The synthesis begins with 5-methoxyindole and 3,4,5-trimethoxybenzylamine.

    Formation of Intermediate: The 5-methoxyindole is reacted with an appropriate alkylating agent to introduce the ethyl group, forming 2-(5-methoxy-1H-indol-3-yl)ethylamine.

    Thiourea Formation: The intermediate is then reacted with 3,4,5-trimethoxyphenyl isothiocyanate under mild conditions to form the final thiourea compound.

Industrial Production Methods: Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The thiourea group can be reduced to form corresponding amines.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)thiourea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)thiourea involves its interaction with specific molecular targets:

    Molecular Targets: It can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: The compound may influence signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

  • 1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-3-phenylthiourea
  • 1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)thiourea

Comparison:

  • Uniqueness: The presence of the 3,4,5-trimethoxyphenyl group in 1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)thiourea provides unique steric and electronic properties, potentially enhancing its biological activity compared to similar compounds.
  • Activity: The additional methoxy groups may increase the compound’s ability to interact with biological targets, potentially leading to improved efficacy in therapeutic applications.

This detailed overview covers the essential aspects of this compound, from its synthesis to its applications and unique properties

Properties

Molecular Formula

C21H25N3O4S

Molecular Weight

415.5 g/mol

IUPAC Name

1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)thiourea

InChI

InChI=1S/C21H25N3O4S/c1-25-15-5-6-17-16(11-15)13(12-23-17)7-8-22-21(29)24-14-9-18(26-2)20(28-4)19(10-14)27-3/h5-6,9-12,23H,7-8H2,1-4H3,(H2,22,24,29)

InChI Key

MCVIIUBWHIVGNE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=S)NC3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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